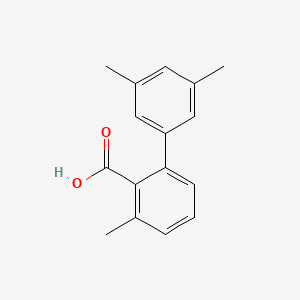
2-(3,5-Dimethylphenyl)-6-methylbenzoic acid, 95%
Overview
Description
2-(3,5-Dimethylphenyl)-6-methylbenzoic acid, 95% (hereafter referred to as 2-(3,5-DMP)-6-MBA) is a synthetic compound with a wide range of uses in scientific research, particularly in the fields of biochemistry and physiology. It is a white crystalline solid with a melting point of 131-133°C. 2-(3,5-DMP)-6-MBA is a derivative of benzoic acid and has a distinct aromatic odor. It is insoluble in water but soluble in most organic solvents.
Scientific Research Applications
2-(3,5-DMP)-6-MBA is used in a variety of scientific research applications. It is used in the preparation of polymeric materials, and as a starting material in the synthesis of a variety of compounds. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, 2-(3,5-DMP)-6-MBA is used in the preparation of pharmaceuticals and other biologically active compounds.
Mechanism Of Action
2-(3,5-DMP)-6-MBA acts as a proton donor, donating protons to various molecules in order to facilitate their reactions. In addition, it can act as a Lewis acid, accepting electrons from molecules in order to facilitate their reactions.
Biochemical And Physiological Effects
2-(3,5-DMP)-6-MBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, it has been found to have anti-inflammatory, analgesic, and antipyretic effects.
Advantages And Limitations For Lab Experiments
2-(3,5-DMP)-6-MBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in organic solvents makes it easy to use in a variety of reactions. However, it is important to note that 2-(3,5-DMP)-6-MBA is highly toxic and should be handled with care.
Future Directions
There are several potential future directions for research involving 2-(3,5-DMP)-6-MBA. One potential direction is to further explore its potential as a pharmaceutical agent. Additionally, further research could be conducted to explore its potential as a catalyst for organic reactions, or its potential as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of polymeric materials.
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-6-4-5-12(3)15(14)16(17)18/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIDMUHVTKXWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689014 | |
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-6-methylbenzoic acid | |
CAS RN |
937377-94-1 | |
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















